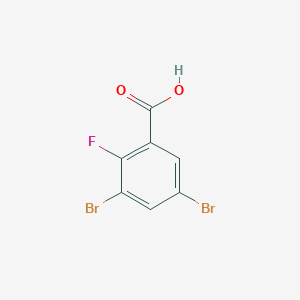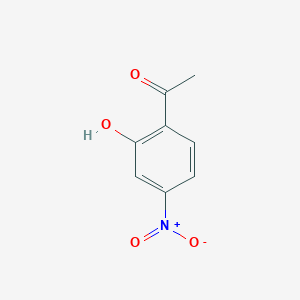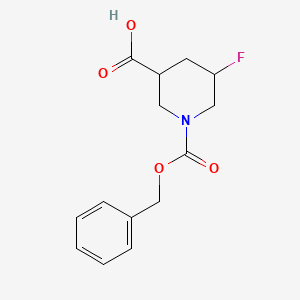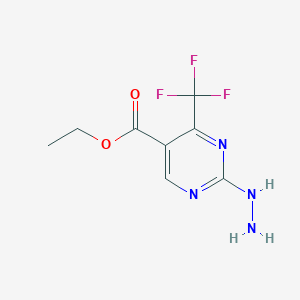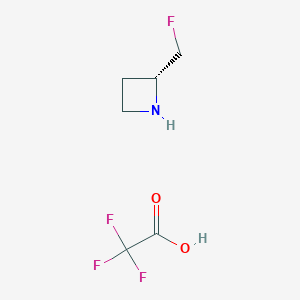
(2R)-2-(fluoromethyl)azetidine; trifluoroacetic acid
概要
説明
“(2R)-2-(fluoromethyl)azetidine; trifluoroacetic acid” is a compound that involves two key components: (2R)-2-(fluoromethyl)azetidine and trifluoroacetic acid. Trifluoroacetic acid (TFA) is an important building block in the synthesis of pharmaceuticals, agrochemicals, and performance products . It is a precursor to many fluorinated compounds and is widely used in peptide synthesis and other organic transformations . On the other hand, azetidines, such as (2R)-2-(fluoromethyl)azetidine, are one of the most important four-membered heterocycles used in organic synthesis and medicinal chemistry .
Synthesis Analysis
The synthesis of (2R)-2-(fluoromethyl)azetidine; trifluoroacetic acid involves the trifluoromethylation of carbon-centered radical intermediates . The reactivity of azetidines is driven by a considerable ring strain, which translates into both facile handling and unique reactivity that can be triggered under appropriate reaction conditions .Molecular Structure Analysis
The molecular structure of (2R)-2-(fluoromethyl)azetidine; trifluoroacetic acid involves a trifluoromethyl group and an azetidine ring. The trifluoromethyl group plays an increasingly important role in pharmaceuticals, agrochemicals, and materials . The reactivity of azetidines is driven by a considerable ring strain, while at the same time, the ring is significantly more stable than that of related aziridines .Chemical Reactions Analysis
The chemical reactions involving (2R)-2-(fluoromethyl)azetidine; trifluoroacetic acid include the trifluoromethylation of carbon-centered radical intermediates . Hydrothermal processing in compressed liquid water degrades TFA at relatively mild conditions, initially yielding gaseous products, such as CHF3 and CO2 .Physical And Chemical Properties Analysis
Trifluoroacetic acid is not hydrophobic, is a strong acid, and is highly soluble in water . It has a low water octanol partition coefficient KOW, about 2000 times lower than PFOA . In water, it will be present as the perfluorocarboxylate CF3COO- .科学的研究の応用
Synthesis of N-Aryl β-Amino Alcohols
Trifluoroacetic acid (TFA) has been employed in the synthesis of medicinally important N-aryl β-amino alcohol derivatives, utilizing a transition-metal-free, three-component coupling of N-substituted aziridines, arynes, and water. This method also enables the production of N-aryl γ-amino alcohol derivatives using azetidines (Roy, Baviskar, & Biju, 2015).
Study of Ion Transport in Plants
Azetidine 2-carboxylic acid has been used to explore the relationship between protein synthesis and ion transport in plants. This research found that azetidine inhibits the release of ions to the xylem of barley roots, suggesting its impact on the process of ion release from symplast to the xylem (Pitman, Wildes, Schaefer, & Wellfare, 1977).
Synthesis of Constrained Azaheterocycles
Research has demonstrated the synthesis of nonactivated 1-alkyl-2-(trifluoromethyl)azetidines, which are a new class of constrained azaheterocycles. These azetidines showed different reactivity compared to those with other electron-withdrawing groups at C2 (Kenis, D’hooghe, Verniest, Dang Thi, Pham The, Van Nguyen, & de Kimpe, 2012).
Development of Fluorinated Compounds
A nickel-catalyzed dicarbofunctionalization process was developed for the synthesis of fluorinated compounds, including pyrrolidines and azetidines, which have applications in life sciences. This method offers efficient access to functionalized azetidines, important in pharmacological studies (Xu, Cheng, Luo, Wang, & Zhang, 2020).
PET Imaging of Central nAChRs
2-Fluoro-3-[2(S)-2-azetidinylmethoxy]pyridine has been identified as a potent ligand for the alpha4beta2 nicotinic acetylcholine receptor (nAChR) subtype. It is used in positron emission tomography (PET) imaging of central nAChRs, providing insights into brain receptor function and potential applications in neurological research (Doll, Dolci, Valette, Hinnen, Vaufrey, Guenther, Fuseau, Coulon, Bottlaender, & Crouzel, 1999).
Optical Detection of Carbon Dioxide
N-fused aza-indacene-based fluorophores were synthesized using trifluoroacetic acid and demonstrated potential as optical-based chemosensors for detecting dissolved carbon dioxide gas (Ishida, Kim, Choi, Yoon, Kim, & Sessler, 2013).
Antibacterial Agents
Research on 7-azetidinylquinolones showed that the stereochemistry of azetidine and oxazine rings is crucial for enhancing in vitro activity and oral efficacy of antibacterial agents (Frigola, Vañó, Torrens, Gómez-Gomar, Ortega, & García‐Granda, 1995).
作用機序
Target of Action
Trifluoroacetic acid (tfa) is a known persistent pollutant in the environment . It’s produced from the atmospheric degradation of fluorocarbons such as some hydrofluorocarbons (HFCs) .
Mode of Action
It’s known that some hfcs and hydrofluoroolefins (hfos) break down to produce tfa in the atmosphere .
Biochemical Pathways
The compound’s role in the environment is under review, considering its toxicity, sources, and removal processes .
Pharmacokinetics
Tfa is known to be a persistent and mobile pollutant .
Result of Action
TFA salts are of low acute toxicity to mammals under conditions relevant to environmental exposure .
Action Environment
Environmental factors can influence the action, efficacy, and stability of “(2R)-2-(Fluoromethyl)azetidine; trifluoroacetic acid”. For instance, the production of TFA from the atmospheric degradation of HFCs and HFOs is a known source . The region over which the TFA is produced is close to the source .
Safety and Hazards
While the US EPA does not currently regulate TFA, its chemical similarity to other PFCAs and its simple molecular structure make it a suitable model compound for studying the destruction of PFAS . TFA does not bioconcentrate in aquatic organisms and does not biomagnify in the food chain, and TFA salts are of low acute toxicity to mammals under conditions relevant to environmental exposure .
将来の方向性
Recent advances in the chemistry and reactivity of azetidines have been reported . A proposed TFA degradation mechanism motivates additional work to generalize the hydrothermal reaction pathways to other PFCAs . The future directions in this field will likely focus on the synthesis, reactivity, and application of azetidines, with a focus on the most recent advances, trends, and future directions .
特性
IUPAC Name |
(2R)-2-(fluoromethyl)azetidine;2,2,2-trifluoroacetic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H8FN.C2HF3O2/c5-3-4-1-2-6-4;3-2(4,5)1(6)7/h4,6H,1-3H2;(H,6,7)/t4-;/m1./s1 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UYIMXDUXSJWJOJ-PGMHMLKASA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNC1CF.C(=O)(C(F)(F)F)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CN[C@H]1CF.C(=O)(C(F)(F)F)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H9F4NO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
203.13 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
2173637-39-1 | |
| Record name | Azetidine, 2-(fluoromethyl)-, (2R)-, 2,2,2-trifluoroacetate (1:1) | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=2173637-39-1 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



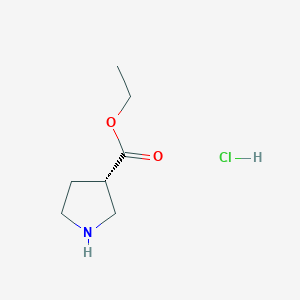

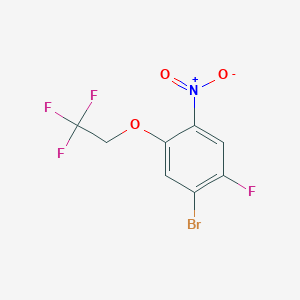
![7-Iodo-5-[(trifluoromethyl)thio]-1,3-benzoxazole](/img/structure/B3031181.png)


![8-Chloro-6-(trifluoromethyl)imidazo[1,2-a]pyridine-3-carboxylic acid](/img/structure/B3031184.png)
![2-Benzyl-2,8-diazadispiro[3.1.36.14]decane](/img/structure/B3031185.png)
